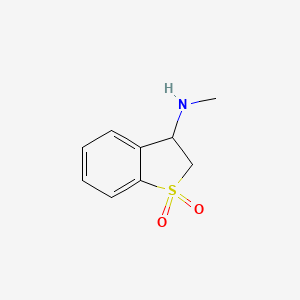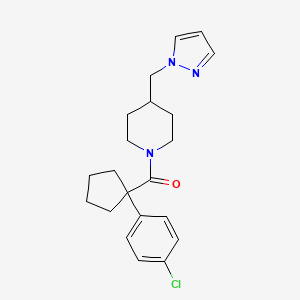
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group, a methylphenylsulfonyl group, and a semicarbazide moiety. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.
准备方法
The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-Ethylphenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of Semicarbazide Derivative: The acyl chloride is reacted with semicarbazide to form the desired semicarbazide derivative.
Introduction of the Methylphenylsulfonyl Group: Finally, the semicarbazide derivative is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反应分析
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or methylphenylsulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.
Industry: The compound could be utilized in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The semicarbazide moiety may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethylphenoxy and methylphenylsulfonyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
相似化合物的比较
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide can be compared with other similar compounds, such as:
1-(2-(4-Methoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide: This compound has a methoxy group instead of an ethyl group, which may affect its reactivity and biological activity.
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-3-14-6-8-15(9-7-14)26-12-17(22)19-20-18(23)21-27(24,25)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOMOVVMSQYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide](/img/structure/B2626941.png)
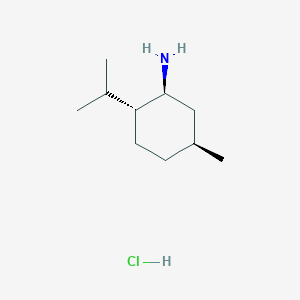
![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)

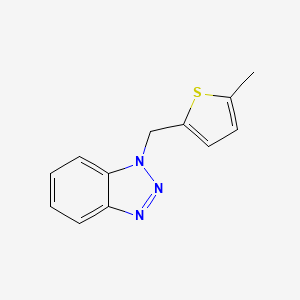
![5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B2626948.png)
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
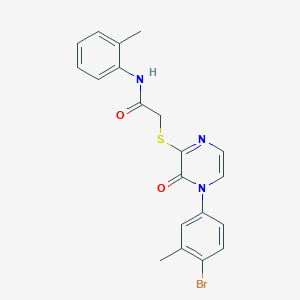
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
